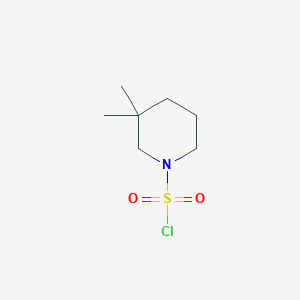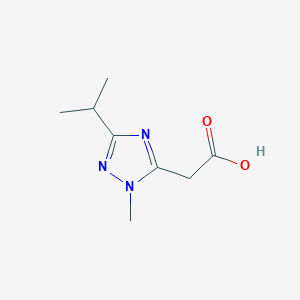
3,3-Dimethylpiperidine-1-sulfonyl chloride
描述
3,3-Dimethylpiperidine-1-sulfonyl chloride (3,3-DMPSC) is an organosulfur compound with a wide range of applications in the chemical, pharmaceutical and biotechnological industries. It is a reagent used for the synthesis of a variety of compounds, including drugs, and is also used as a catalyst in organic synthesis. 3,3-DMPSC is also a useful tool in the study of biochemical and physiological effects of compounds, as it is capable of inducing a wide range of biochemical and physiological responses.
科学研究应用
3,3-Dimethylpiperidine-1-sulfonyl chloride is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and as a tool in the study of biochemical and physiological effects of compounds. It is also used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. 3,3-Dimethylpiperidine-1-sulfonyl chloride can also be used in the study of protein-protein interactions and other biochemical processes.
作用机制
3,3-Dimethylpiperidine-1-sulfonyl chloride is an organosulfur compound that acts as an inhibitor of enzymes. It binds to the active site of enzymes and prevents them from catalyzing the reaction they normally catalyze. This inhibition is reversible, meaning that the enzyme can be reactivated by removing the 3,3-Dimethylpiperidine-1-sulfonyl chloride from the active site. In addition, 3,3-Dimethylpiperidine-1-sulfonyl chloride can also act as a substrate for some enzymes, meaning that it can be used to activate the enzyme.
Biochemical and Physiological Effects
3,3-Dimethylpiperidine-1-sulfonyl chloride is capable of inducing a wide range of biochemical and physiological responses. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, and to activate other enzymes, such as tyrosine kinase. In addition, it has been shown to affect the expression of genes and alter the levels of certain proteins. It has also been shown to affect the activity of certain receptors, such as the serotonin receptor, and to modulate the activity of certain signaling pathways, such as the MAPK pathway.
实验室实验的优点和局限性
3,3-Dimethylpiperidine-1-sulfonyl chloride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for extended periods of time. However, it has several drawbacks. It is a strong oxidizing agent, and it can react with other compounds in the laboratory, leading to contamination. In addition, it is toxic and should be handled with care.
未来方向
There are several potential future directions for the use of 3,3-Dimethylpiperidine-1-sulfonyl chloride. It could be used as a tool to study the effects of compounds on various biochemical and physiological processes, such as enzyme activity and gene expression. In addition, it could be used to study the effects of compounds on the activity of receptors and signaling pathways. Finally, it could be used to develop new drugs or compounds with specific biochemical and physiological effects.
属性
IUPAC Name |
3,3-dimethylpiperidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(6-7)12(8,10)11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNSKZGTTVJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidine-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B3377569.png)




![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)






